3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
CAS No.: 2004833-01-4
Cat. No.: VC3121564
Molecular Formula: C9H14ClF2NO
Molecular Weight: 225.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2004833-01-4 |
|---|---|
| Molecular Formula | C9H14ClF2NO |
| Molecular Weight | 225.66 g/mol |
| IUPAC Name | 3-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C9H14ClF2NO/c10-4-1-8(14)13-5-2-7(3-6-13)9(11)12/h7,9H,1-6H2 |
| Standard InChI Key | MIFDTRSYFVBSKO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)F)C(=O)CCCl |
| Canonical SMILES | C1CN(CCC1C(F)F)C(=O)CCCl |
Introduction
3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a chemical compound with a molecular formula of C9H14ClF2NO and a molecular weight of 225.66 g/mol . This compound belongs to a class of organic molecules that incorporate both chloro and difluoromethyl groups, which are significant for their potential biological activities and chemical reactivity. Despite its specific applications not being widely documented in the available literature, compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets.
Synthesis and Characterization
The synthesis of 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one typically involves the reaction of a difluoromethyl-substituted piperidine with a chloroacetyl chloride or a similar chlorinating agent. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly used to verify the purity and structure of the compound .
Potential Applications
While specific applications of 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one are not detailed in the available literature, compounds with similar structures are often investigated for their pharmacological properties. These include potential roles in drug development, particularly in areas such as analgesia, anti-inflammatory effects, or as intermediates in the synthesis of more complex molecules.
Research Findings and Future Directions
Given the limited information available on 3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one, future research could focus on exploring its biological activity, chemical stability, and potential applications in pharmaceutical chemistry. Studies involving in vitro and in vivo assays would be essential to determine its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume